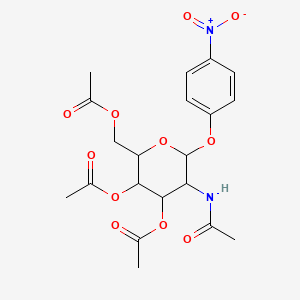

4-Nitrophenyl 2-(acetylamino)-2-deoxy-alpha-D-galactopyranoside 3,4,6-triacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Nitrophenyl 2-(acetylamino)-2-deoxy-alpha-D-galactopyranoside 3,4,6-triacetate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a nitrophenyl group, an acetylamino group, and a deoxy-alpha-D-galactopyranoside moiety with three acetate groups. It is often used in biochemical research and synthetic chemistry due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl 2-(acetylamino)-2-deoxy-alpha-D-galactopyranoside 3,4,6-triacetate typically involves multiple steps. The process begins with the protection of the hydroxyl groups of galactose, followed by the introduction of the acetylamino group. The nitrophenyl group is then attached through a glycosidic bond formation. The final step involves the acetylation of the remaining hydroxyl groups to form the triacetate derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and precise reaction times. The process is often carried out in large-scale reactors with continuous monitoring to maintain the desired reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl 2-(acetylamino)-2-deoxy-alpha-D-galactopyranoside 3,4,6-triacetate undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitrophenyl group can also be reduced to form amino derivatives.

Substitution: The acetyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.

Substitution: Acetyl groups can be substituted using nucleophiles like amines or alcohols under basic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as nitro, amino, and substituted acetyl derivatives. These products can have different properties and applications depending on the nature of the substituents.

Scientific Research Applications

4-Nitrophenyl 2-(acetylamino)-2-deoxy-alpha-D-galactopyranoside 3,4,6-triacetate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is used in enzymatic studies to investigate the activity of glycosidases and other enzymes.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-Nitrophenyl 2-(acetylamino)-2-deoxy-alpha-D-galactopyranoside 3,4,6-triacetate involves its interaction with specific molecular targets, such as enzymes. The compound can act as a substrate for glycosidases, leading to the cleavage of the glycosidic bond and the release of the nitrophenyl group. This reaction can be monitored spectrophotometrically, making it useful in enzyme assays.

Comparison with Similar Compounds

Similar Compounds

- 4-Nitrophenyl 2-(acetylamino)-2-deoxy-beta-D-galactopyranoside

- 4-Nitrophenyl 2-(acetylamino)-2-deoxy-alpha-D-glucopyranoside

- 4-Nitrophenyl 2-(acetylamino)-2-deoxy-beta-D-glucopyranoside

Uniqueness

4-Nitrophenyl 2-(acetylamino)-2-deoxy-alpha-D-galactopyranoside 3,4,6-triacetate is unique due to its specific configuration and the presence of three acetyl groups. This structure imparts distinct reactivity and functional properties, making it valuable in various applications. The compound’s ability to act as a substrate for specific enzymes and its use in synthetic chemistry highlight its versatility and importance in scientific research.

Biological Activity

4-Nitrophenyl 2-(acetylamino)-2-deoxy-alpha-D-galactopyranoside 3,4,6-triacetate (commonly referred to as GalNAc-a-PNP) is a synthetic compound that serves as a substrate for various glycosidases, particularly α-N-acetylgalactosaminidase (α-NAGA). This compound is of significant interest in biochemical research due to its role in enzyme assays and potential therapeutic applications.

- Molecular Formula : C₁₄H₁₈N₂O₈

- Molecular Weight : 342.30 g/mol

- Solubility : Soluble in dimethylformamide (DMF) at concentrations up to 25 mg/mL.

Biological Activity

The biological activity of GalNAc-a-PNP primarily revolves around its utility as a chromogenic substrate in enzyme assays. Upon cleavage by α-NAGA, the compound releases p-nitrophenol, which can be quantitatively measured at 400 nm, providing a reliable method for assessing enzyme activity.

Enzymatic Assays

In enzymatic assays, GalNAc-a-PNP has demonstrated specific activity metrics that are critical for understanding its interactions with various enzymes:

| Substrate | Specific Enzyme Activity (U/mg) ± SD |

|---|---|

| 4-Nitrophenyl β-GalNAc | 422 ± 17 |

| 4-Nitrophenyl β-GlcNAc | 135.3 ± 5.5 |

| 2-Nitrophenyl β-GalNAc | 417 ± 17 |

| 2-Nitrophenyl β-GlcNAc | 156.6 ± 6.7 |

| 4-Methylumbelliferyl β-GalNAc | 97.1 ± 4.6 |

These values indicate the compound's effectiveness as a substrate for α-NAGA and related enzymes, highlighting its potential use in clinical diagnostics and research settings.

Case Studies and Research Findings

- Clinical Application : A study published in BBA Clinical explored the use of GalNAc-a-PNP in diagnosing lysosomal storage disorders by measuring α-NAGA activity in human serum samples. The results indicated that reduced enzyme activity correlated with specific genetic disorders, thus demonstrating its clinical relevance .

- Synthetic Pathways : Research conducted by MDPI detailed the chemo-enzymatic production of GalNAc-a-PNP, emphasizing the efficiency of using specific glycosidases for its synthesis. This method not only simplifies the production process but also ensures high purity and yield .

- Mechanistic Studies : Investigations into the mechanism of action revealed that GalNAc-a-PNP interacts with α-NAGA through a substrate-induced conformational change, enhancing the enzyme's catalytic efficiency. This insight is crucial for designing inhibitors or modulators that could regulate enzyme activity in pathological conditions .

Properties

IUPAC Name |

[5-acetamido-3,4-diacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O11/c1-10(23)21-17-19(31-13(4)26)18(30-12(3)25)16(9-29-11(2)24)33-20(17)32-15-7-5-14(6-8-15)22(27)28/h5-8,16-20H,9H2,1-4H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMQGAARHTLJIRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])COC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.